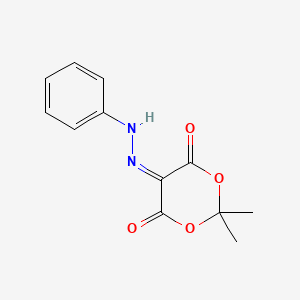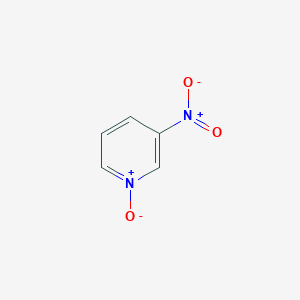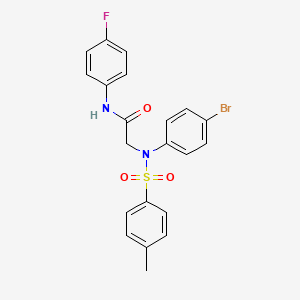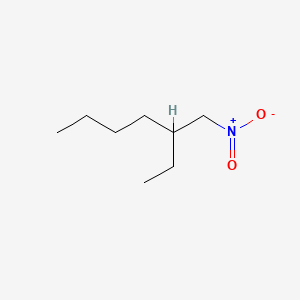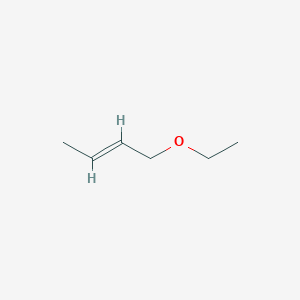
2-Butenyl ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenyl ethyl ether is an organic compound with the molecular formula C6H12O. It is an ether, which means it contains an oxygen atom connected to two alkyl or aryl groups. The structure of this compound includes a butenyl group (a four-carbon chain with a double bond) and an ethyl group (a two-carbon chain) connected by an oxygen atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 2-Butenyl ethyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion can be prepared by reacting ethanol with a strong base such as sodium hydride (NaH). The alkoxide ion then reacts with 1-bromo-2-butene to form this compound .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers. For unsymmetrical ethers like this compound, the Williamson ether synthesis remains the most practical method .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenyl ethyl ether can undergo several types of chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for simple ethers.
Reduction: Ethers are generally resistant to reduction.
Substitution: Ethers can undergo substitution reactions, particularly acidic cleavage.
Common Reagents and Conditions
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Claisen Rearrangement: This is a specific reaction for allyl vinyl ethers, where heating causes an intramolecular rearrangement to form β-aryl allyl ethers.
Major Products Formed
Acidic Cleavage: The major products are an alcohol and an alkyl halide.
Claisen Rearrangement: The major product is an o-allylphenol or a γ,δ-unsaturated ketone or aldehyde.
Wissenschaftliche Forschungsanwendungen
2-Butenyl ethyl ether has various applications in scientific research, including:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Butenyl ethyl ether in chemical reactions involves the interaction of its ether oxygen with various reagents. For example, in acidic cleavage, the ether oxygen is protonated to form a good leaving group, which is then eliminated via an S_N2 or S_N1 mechanism . In Claisen rearrangement, the reaction proceeds through a concerted mechanism involving a six-membered cyclic transition state .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl ether: A simple symmetrical ether with two ethyl groups.
1-Butenyl methyl ether: Similar to 2-Butenyl ethyl ether but with a methyl group instead of an ethyl group.
2-Butenyl methyl ether: Similar to this compound but with a methyl group instead of an ethyl group
Uniqueness
This compound is unique due to its unsymmetrical structure and the presence of a double bond in the butenyl group. This double bond allows for additional reactivity, such as the Claisen rearrangement, which is not possible with simple symmetrical ethers .
Eigenschaften
CAS-Nummer |
1476-06-8 |
|---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(E)-1-ethoxybut-2-ene |
InChI |
InChI=1S/C6H12O/c1-3-5-6-7-4-2/h3,5H,4,6H2,1-2H3/b5-3+ |
InChI-Schlüssel |
NDYRMWZHBBMBGD-HWKANZROSA-N |
Isomerische SMILES |
CCOC/C=C/C |
Kanonische SMILES |
CCOCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)
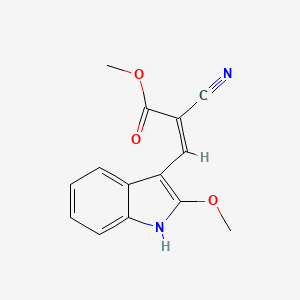
![[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B14164569.png)
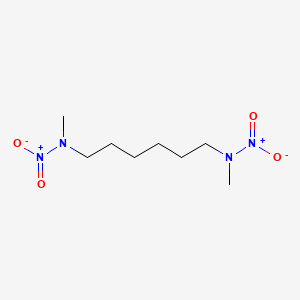
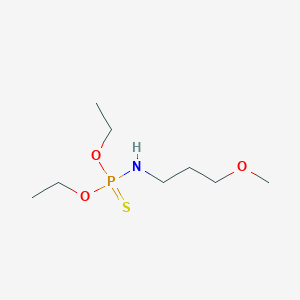

![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)
